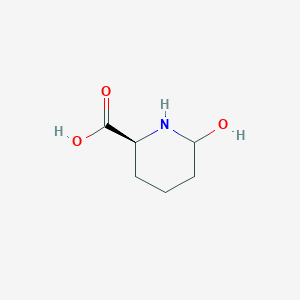
(2S)-6-hydroxypiperidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-6-hydroxypiperidine-2-carboxylic acid: is an organic compound that belongs to the class of piperidine carboxylic acids It is characterized by the presence of a hydroxyl group at the 6th position and a carboxylic acid group at the 2nd position on the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-6-hydroxypiperidine-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable piperidine derivative.
Carboxylation: The carboxylic acid group at the 2nd position can be introduced through carboxylation reactions, which may involve the use of carbon dioxide or carboxylating agents like carbon monoxide in the presence of a catalyst.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (2S)-6-hydroxypiperidine-2-carboxylic acid can undergo oxidation reactions, where the hydroxyl group may be oxidized to a ketone or aldehyde.
Reduction: The compound can be reduced to form various derivatives, such as the corresponding alcohol or amine.
Substitution: Substitution reactions can occur at the hydroxyl or carboxyl groups, leading to the formation of esters, amides, or other functionalized derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, osmium tetroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alcohols, amines, acid chlorides.
Major Products:
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols, amines.
Substitution Products: Esters, amides.
Scientific Research Applications
Chemistry:
Catalysis: (2S)-6-hydroxypiperidine-2-carboxylic acid can be used as a ligand in catalytic reactions, enhancing the selectivity and efficiency of various transformations.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies and drug development.
Medicine:
Pharmaceuticals: Due to its structural features, this compound can serve as a building block for the synthesis of pharmaceutical agents with potential therapeutic effects.
Industry:
Material Science: The compound can be used in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of (2S)-6-hydroxypiperidine-2-carboxylic acid depends on its specific application. In enzyme inhibition, for example, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would vary based on the enzyme or biological system being studied.
Comparison with Similar Compounds
- (2S)-2-hydroxy-6-methylpiperidine-2-carboxylic acid
- (2S)-6-hydroxy-2-aminopiperidine
Comparison:
- Structural Differences: The presence of different substituents (e.g., methyl, amino) at various positions on the piperidine ring can significantly alter the chemical and biological properties of these compounds.
- Uniqueness: (2S)-6-hydroxypiperidine-2-carboxylic acid is unique due to its specific combination of hydroxyl and carboxyl groups, which confer distinct reactivity and potential applications.
Properties
Molecular Formula |
C6H11NO3 |
|---|---|
Molecular Weight |
145.16 g/mol |
IUPAC Name |
(2S)-6-hydroxypiperidine-2-carboxylic acid |
InChI |
InChI=1S/C6H11NO3/c8-5-3-1-2-4(7-5)6(9)10/h4-5,7-8H,1-3H2,(H,9,10)/t4-,5?/m0/s1 |
InChI Key |
FTIOHNXBELIKRK-ROLXFIACSA-N |
Isomeric SMILES |
C1C[C@H](NC(C1)O)C(=O)O |
Canonical SMILES |
C1CC(NC(C1)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















